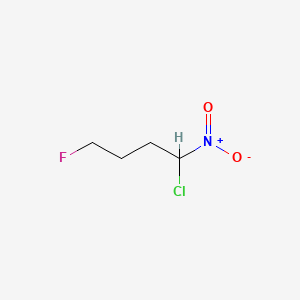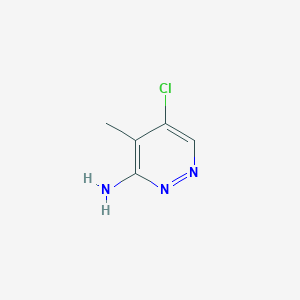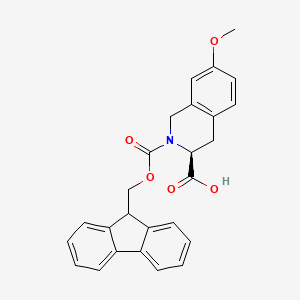
1-Chloro-4-fluoro-1-nitrobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-fluoro-1-nitrobutane is an organic compound with the molecular formula C4H7ClFNO2 It is a member of the nitroalkane family, characterized by the presence of a nitro group (-NO2) attached to a butane chain that also contains chlorine and fluorine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-fluoro-1-nitrobutane can be synthesized through several methods. One common approach involves the nitration of 1-chloro-4-fluorobutane using nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the nitro compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-fluoro-1-nitrobutane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine or fluorine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines.
Reduction Reactions: The nitro group can be reduced to an amine group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon).
Oxidation Reactions: The compound can undergo oxidation to form various oxidized products, depending on the reaction conditions and oxidizing agents used.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed:
Substitution: Formation of hydroxylated or aminated derivatives.
Reduction: Formation of 1-chloro-4-fluoro-1-aminobutane.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
1-Chloro-4-fluoro-1-nitrobutane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-chloro-4-fluoro-1-nitrobutane involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorine and fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds and products. The specific pathways and targets depend on the reaction conditions and the presence of other reagents.
Comparison with Similar Compounds
1-Fluorobutane: Similar in structure but lacks the nitro and chlorine groups, resulting in different chemical properties and reactivity.
1-Chlorobutane: Contains a chlorine atom but lacks the fluorine and nitro groups, leading to different applications and reactivity.
1-Nitrobutane: Contains a nitro group but lacks the chlorine and fluorine atoms, resulting in different chemical behavior.
Uniqueness: 1-Chloro-4-fluoro-1-nitrobutane is unique due to the presence of all three substituents (chlorine, fluorine, and nitro) on the butane chain. This combination of functional groups imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Properties
CAS No. |
63732-17-2 |
|---|---|
Molecular Formula |
C4H7ClFNO2 |
Molecular Weight |
155.55 g/mol |
IUPAC Name |
1-chloro-4-fluoro-1-nitrobutane |
InChI |
InChI=1S/C4H7ClFNO2/c5-4(7(8)9)2-1-3-6/h4H,1-3H2 |
InChI Key |
SOHRFVDFMDQUNT-UHFFFAOYSA-N |
Canonical SMILES |
C(CC([N+](=O)[O-])Cl)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(3E,7E)-3,7-bis[6-bromo-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo[2,3-f][1]benzofuran-2,6-dione](/img/structure/B15201520.png)
![(R)-N-(2-(3-((3-Hydroxypyrrolidin-1-yl)methyl)imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide hydrochloride](/img/structure/B15201528.png)
![[(3aS,4R,6S,7R,7aS)-7-benzoyloxy-2,2-dimethyl-6-phenylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl benzoate](/img/structure/B15201531.png)

![(S)-4-Amino-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one](/img/structure/B15201536.png)
![2-(3-Methoxy-phenylamino)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide](/img/structure/B15201546.png)

![5-[(Difluoromethyl)thio]-3-bromobenzene-1,2-diamine](/img/structure/B15201552.png)
